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Compound of Interest

Compound Name: HYDAMTIQ

Cat. No.: B15588144 Get Quote

A comprehensive analysis of existing literature reveals that HYDAMTIQ, with the chemical

name 2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one, is a potent

inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.

[1][2][3][4] This small molecule has garnered significant attention within the scientific

community for its potential therapeutic applications in a range of diseases, including cancer,

inflammatory conditions, and ischemia.[1][2][5] Preclinical studies have demonstrated its

efficacy in various animal models, highlighting its neuroprotective, anti-inflammatory, and anti-

tumor properties.[2][3][5][6]

Chemical Structure and Properties
HYDAMTIQ is a hydroxyl derivative of thieno[2,3-c]isoquinolin-5(4H)-one.[1] Its chemical

structure is characterized by a fused heterocyclic system, which is crucial for its interaction with

the PARP enzymes. The molecular weight of HYDAMTIQ is 310.8 g/mol .[3]

Table 1: Physicochemical Properties of HYDAMTIQ
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Property Value Reference

IUPAC Name

2-((dimethylamino)methyl)-9-

hydroxythieno[2,3-

c]isoquinolin-5(4H)-one

[2][3]

Molecular Formula C₁₅H₁₄N₂O₂S Inferred from structure

Molecular Weight 310.8 g/mol [3]

Purity >97% (as assessed by HPLC) [3]

Mechanism of Action and Biological Activity
HYDAMTIQ exerts its biological effects primarily through the inhibition of PARP-1 and PARP-2.

[3][4] PARP enzymes are key players in DNA repair and the regulation of cell death and

survival.[2][7] By inhibiting these enzymes, HYDAMTIQ can induce synthetic lethality in cancer

cells with deficient DNA damage response pathways, such as those with BRCA mutations.[5][8]

Furthermore, its inhibitory action on PARP modulates inflammatory responses and reduces

tissue damage in models of ischemia and fibrosis.[2][3][9]

Table 2: In Vitro Biological Activity of HYDAMTIQ

Target IC₅₀ Assay Conditions Reference

PARP-1/2 2-20 nM Not specified [3]

PARP-1/2 29-38 nM Not specified [4]

Therapeutic Potential and Preclinical Findings
Extensive preclinical research has highlighted the therapeutic potential of HYDAMTIQ across

various disease models.

Oncology
HYDAMTIQ has demonstrated significant anti-proliferative effects in human tumor cell lines,

particularly those with defects in DNA damage response pathways.[5][8] Its efficacy has been

observed in models of ovarian, breast, prostate, and pancreatic cancers, as well as
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glioblastoma multiforme.[4] Studies have also shown a synergistic cytotoxic effect when

HYDAMTIQ is combined with conventional chemotherapy agents like 5-fluorouracil.[5]

Inflammation and Fibrosis
In a murine model of bleomycin-induced lung fibrosis, HYDAMTIQ was shown to attenuate lung

stiffness, reduce inflammatory markers, and dampen the TGF-β/SMAD signaling pathway, a

key driver of fibrosis.[3][9][10] It also demonstrated beneficial effects in an allergen-induced

asthma model by reducing bronchial hyper-reactivity and airway remodeling.[6]

Ischemia
HYDAMTIQ has shown neuroprotective properties in models of brain ischemia.[2] Its ability to

inhibit PARP-1, which is overactivated during ischemic events and contributes to neuronal

death, makes it a promising candidate for the treatment of stroke.[2][7]

Signaling Pathway Modulation
A key mechanism underlying the anti-fibrotic effects of HYDAMTIQ is its ability to modulate the

Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a pro-fibrotic cytokine that,

upon binding to its receptor, activates SMAD proteins, which then translocate to the nucleus to

regulate the expression of genes involved in fibrosis. HYDAMTIQ has been shown to decrease

TGF-β expression and the subsequent phosphorylation of SMAD3, thereby inhibiting the pro-

fibrotic cascade.[3][9]

Caption: HYDAMTIQ inhibits PARP-1, which in turn reduces the expression of TGF-β and

dampens the pro-fibrotic SMAD signaling pathway.

Experimental Protocols
Continuous Flow Synthesis of HYDAMTIQ
A four-step continuous flow synthesis method has been developed to produce HYDAMTIQ on

a multi-gram scale.[1] This method offers improvements over traditional batch synthesis in

terms of yield, scalability, and safety. The key steps include a Suzuki-Miyaura reaction, a

thermal cyclization, and a Mannich-type reaction.[1]
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Flow Synthesis of 9-Hydroxythieno[2,3-c]isoquinolin-5(4H)-one (Intermediate): A solution of 9-

methoxy[2,3-c]isoquinolin-5(4H)-one and dodecanethiol in 1,2-dichlorobenzene is pumped

through a tubular reactor containing AlCl₃ and NaI at 70 °C. The crude product is then

collected, purified through acid-base extraction, and extracted with ethyl acetate.[1]

Start: Prepare Reagent Solution

Pump Solution through Reactor
(70 °C, AlCl₃, NaI)

Collect Crude Mixture

Dilute with 2N NaOH

Wash with Petroleum Ether

Acidify Aqueous Phase
(3N HCl, pH 3)

Extract with Ethyl Acetate

End: Purified Intermediate

Click to download full resolution via product page
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Caption: Workflow for the continuous flow synthesis of a key HYDAMTIQ intermediate.

Western Blot Analysis for PARP Activity
To assess the inhibitory effect of HYDAMTIQ on PARP activity, Western blot analysis is

performed on protein extracts from treated cells or tissues.[3]

Protein Extraction: Total proteins are extracted from lung tissue homogenates.

Quantification: Protein concentration is determined using a standard assay.

SDS-PAGE and Transfer: Thirty micrograms of protein per sample are separated by SDS-

PAGE and transferred to a nitrocellulose membrane.

Antibody Incubation: The membrane is incubated with a primary antibody that recognizes

poly(ADP-ribose) (PAR), the product of PARP activity. This is followed by incubation with a

horseradish peroxidase-conjugated secondary antibody.

Detection and Quantification: The protein bands are visualized using enhanced

chemiluminescence (ECL) and quantified by densitometric analysis.[3]

In Vivo Bleomycin-Induced Lung Fibrosis Model
The anti-fibrotic efficacy of HYDAMTIQ is evaluated in a well-established mouse model of

pulmonary fibrosis.[3][9]

Induction of Fibrosis: Mice are intratracheally injected with bleomycin to induce lung injury

and subsequent fibrosis.

Treatment: Following bleomycin administration, mice are treated with either vehicle or

different doses of HYDAMTIQ (e.g., 1, 3, and 10 mg/kg) daily for 21 days.

Assessment of Lung Function: Airway resistance and lung compliance are measured to

assess lung stiffness.

Biochemical and Histological Analysis: Lungs are harvested for the measurement of PARP

activity, TGF-β levels, pSMAD3 expression, and inflammatory markers. Histological sections

are stained to evaluate collagen deposition and cellular infiltration.[3][9]
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Table 3: Effect of HYDAMTIQ on Bleomycin-Induced Lung Inflammation

Marker
Bleomycin +
Vehicle

Bleomycin +
HYDAMTIQ (10
mg/kg)

Reference

IL-1β (pg/μg protein) 13.8 ± 1.3 Significantly reduced [3]

TNF-α (ng/μg protein) 5.7 ± 0.06 Significantly reduced [3]

iNOS protein

expression
Increased Dampened [3]

COX-2 protein

expression
Increased Dampened [3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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